Dp2mT - 741250-22-6

Dp2mT

Catalog Number: EVT-266472
CAS Number: 741250-22-6
Molecular Formula: C13H13N5S
Molecular Weight: 271.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dp2mT is an iron chelator which inhibits HIV-1 transcription.
Overview

Dp2mT, also known as 2,2'-bipyridine-5,5'-dicarboxylic acid, is an organic compound that has garnered attention in various fields of chemistry due to its unique structural features and functional properties. It is classified as a bidentate ligand, which means it can coordinate with metal ions through two donor atoms. This property makes Dp2mT particularly useful in coordination chemistry and catalysis.

Source

Dp2mT can be synthesized from commercially available starting materials. The primary sources for the synthesis of Dp2mT include pyridine derivatives and carboxylic acids. The compound is often isolated as a crystalline solid after synthesis, making it suitable for further characterization and study.

Classification

Dp2mT falls under the category of organic compounds and is specifically classified as a dicarboxylic acid. Its molecular formula is C12H10N2O4, indicating the presence of two nitrogen atoms in its structure. The compound exhibits properties typical of both bipyridine derivatives and carboxylic acids, which contribute to its versatility in various chemical applications.

Synthesis Analysis

Methods

The synthesis of Dp2mT typically involves multi-step reactions that may include:

  1. Condensation Reactions: The initial step often involves the condensation of pyridine derivatives with appropriate carboxylic acids to form the bipyridine backbone.
  2. Oxidative Processes: Subsequent oxidation steps may be employed to introduce the carboxyl groups at specific positions on the bipyridine structure.

Technical Details

A common synthetic route for Dp2mT involves:

  • Reagents: Pyridine-2-carboxylic acid, sodium hydroxide, and acetic anhydride.
  • Conditions: The reaction is usually carried out under reflux conditions in a solvent such as dimethylformamide or acetic acid.
  • Purification: After the reaction, the product can be purified through recrystallization or chromatography techniques to obtain high-purity Dp2mT.
Molecular Structure Analysis

Structure

Dp2mT has a distinct molecular structure characterized by two pyridine rings connected by a dicarboxylic acid moiety. The arrangement allows for potential chelation with metal ions, forming stable complexes.

Data

  • Molecular Formula: C12H10N2O4
  • Molecular Weight: 250.22 g/mol
  • Melting Point: Approximately 210 °C
  • Solubility: Soluble in polar solvents like water and ethanol.
Chemical Reactions Analysis

Reactions

Dp2mT participates in various chemical reactions, including:

  1. Coordination with Metal Ions: Dp2mT can form coordination complexes with transition metals such as copper, nickel, and cobalt.
  2. Esterification Reactions: The carboxylic acid groups can undergo esterification with alcohols to form esters.
  3. Decarboxylation Reactions: Under certain conditions, Dp2mT can lose carbon dioxide to yield simpler compounds.

Technical Details

The coordination chemistry of Dp2mT has been extensively studied, revealing that it forms stable chelate complexes with metal ions. These complexes exhibit unique spectroscopic properties that can be analyzed using techniques such as UV-Vis spectroscopy and NMR (nuclear magnetic resonance) spectroscopy.

Mechanism of Action

Process

The mechanism of action for Dp2mT primarily revolves around its capacity to act as a ligand in coordination chemistry. Upon binding to a metal ion:

  1. The nitrogen atoms in the bipyridine structure coordinate with the metal center.
  2. The carboxyl groups may stabilize the complex through additional interactions.

Data

Studies have shown that the stability of Dp2mT-metal complexes is influenced by factors such as pH, temperature, and the nature of the metal ion involved.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Odorless.
  • Density: Approximately 1.4 g/cm³.

Chemical Properties

  • Acidity: Dp2mT exhibits acidic properties due to its carboxylic acid groups.
  • Reactivity: Reacts readily with bases to form salts and can participate in redox reactions under specific conditions.

Relevant analyses using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into its thermal stability and decomposition behavior.

Applications

Scientific Uses

Dp2mT has several applications in scientific research:

  1. Catalysis: Used as a ligand in catalysis for various organic transformations.
  2. Material Science: Incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications.
  3. Biochemistry: Investigated for potential applications in drug delivery systems due to its ability to form stable complexes with biomolecules.

The versatility of Dp2mT continues to inspire research across multiple disciplines, highlighting its significance in modern chemistry.

Molecular Characterization of DP2 Receptor (CRTh2)

Structural Biology of DP2 Receptor

GPCR Class Architecture and Conformational Dynamics

The DP2 receptor (CRTh2/PTGDR2) belongs to the Class A G protein-coupled receptor (GPCR) family but exhibits phylogenetic divergence from other prostanoid receptors. Its architecture comprises seven transmembrane helices (TMHs) with an intracellular C-terminus and extracellular N-terminus. The ligand-binding pocket is uniquely embedded within the transmembrane bundle, accessible via the lipid bilayer—a feature critical for lipid mediator recognition [7]. Recent structural studies using serial femtosecond crystallography revealed that DP2 adopts an active-like conformation upon ligand binding, characterized by outward movement of TMH6 and inward shift of TMH7. This rearrangement facilitates Gαi protein coupling and subsequent intracellular signaling [5] [7].

Table 1: Key Structural Features of DP2 Receptor

DomainStructural FeatureFunctional Implication
Transmembrane HelicesTMH2-TMH3 cavity with charged residuesLigand entry port from lipid bilayer
Intracellular Loop 3Extended conformation with phosphorylation sitesGαi coupling and receptor desensitization
C-terminusPalmitoylation siteMembrane anchoring and signaling complex formation
Extracellular Loop 2Disulfide bond with TMH3Stabilization of ligand-binding pocket

DP2 exhibits distinct activation kinetics compared to other prostanoid receptors. Real-time FRET-based measurements show DP2 activation by prostaglandin D₂ (PGD₂) occurs with a halftime of ~1.7 seconds, while deactivation takes ~180 seconds—significantly slower than DP1 receptors. This prolonged deactivation suggests stabilized ligand-receptor interactions, enabling sustained signaling in inflammatory contexts [5].

Ligand-Binding Domains and Allosteric Modulation

The ligand-binding pocket of DP2 contains a unique charge distribution with three key electrostatic regions:

  • A positively charged entry port (Arg173³⁵⁰, Arg178³⁵⁵) capturing lipid ligands from the membrane bilayer
  • A hydrophobic core (Phe195⁴⁶⁶, Phe265⁶³⁵) accommodating alkyl chains of prostaglandins
  • A polar binding niche (Ser95²⁶³, Thr98²⁶⁶) anchoring ligand polar groups [7]

This architecture enables "polar group in" binding mode, where the carboxylic acid of PGD₂ derivatives points inward toward TMH3—contrasting the "polar group out" orientation in DP1. The binding mode was confirmed via crystal structures of DP2 bound to 15R-methyl-PGD₂ (15mPGD₂), demonstrating hydrogen bonding between the ligand’s C15 hydroxyl and Thr98²⁶⁶, and ionic interactions between the carboxylate and Arg173³⁵⁰ [7].

Table 2: Key Ligand-Binding Residues in DP2 Receptor

ResidueLocationInteraction TypeLigand Specificity
Arg173³⁵⁰TMH4Ionic bondPGD₂/DK-PGD₂ carboxyl group
Thr98²⁶⁶TMH2Hydrogen bondC15 hydroxyl of prostanoids
Phe195⁴⁶⁶TMH5Hydrophobic stackingPG cyclopentane ring
Phe265⁶³⁵TMH6Van der Waals contactsLipid tail stabilization

Allosteric modulation occurs through sodium ion coordination near the orthosteric pocket. Molecular dynamics simulations reveal Na⁺ binding induces conformational changes that alter accessibility of the secondary binding pocket, modulating affinity for antagonists like ramatroban [5]. Additionally, lipid bilayer components (e.g., cholesterol) influence receptor dynamics through membrane-mediated allostery, suggesting environmental modulation of DP2 signaling [7].

Comparative Analysis With DP1 Receptor Structure

DP2 and DP1 share PGD₂ as their primary agonist but exhibit profound structural differences:

  • Sequence Identity: <15% overall, concentrated in transmembrane domains versus >30% identity among other prostanoid receptors [7]
  • Ligand Entry Pathway:
  • DP2: Lipid bilayer access via charged residues (Arg173³⁵⁰, Arg178³⁵⁵) capturing ligands from the membrane
  • DP1: Extracellular access through hydrophilic vestibule, typical of classical prostanoid receptors [7]
  • Binding Pocket Topology:
  • DP2: Extended hydrophobic cavity (1,300 ų volume) accommodating diverse lipid ligands
  • DP1: Compact polar pocket (850 ų volume) favoring prostaglandins with specific cyclopentane orientations [7]
  • Signaling Kinetics:
    ParameterDP2 ReceptorDP1 Receptor
    Activation halftime1.7 ± 0.2 sec0.8 ± 0.1 sec
    Deactivation halftime180.7 ± 16.3 sec19.6 ± 3.6 sec
    PGD₂ EC₅₀8.20 (pEC₅₀)~7.40 (pEC₅₀)
    Data derived from FRET-based conformation sensors [5]

These structural differences translate to divergent physiological roles: DP1 primarily mediates vasodilation and platelet inhibition via Gαs-cAMP signaling, while DP2 drives chemotaxis and activation of Th2 cells, eosinophils, and basophils through Gαi-mediated pathways [3] [9]. The kinetic disparity in deactivation (9-fold slower for DP2) explains prolonged inflammatory responses mediated by DP2 despite transient PGD₂ elevation [5].

Table 3: Structural and Functional Comparison of DP1 and DP2 Receptors

CharacteristicDP2 (CRTh2)DP1
Structural ClassChemoattractant-like GPCRClassical prostanoid receptor
G Protein CouplingGαi (cAMP ↓, Ca²⁺ ↑)Gαs (cAMP ↑)
Primary Cell TypesTh2 cells, eosinophils, basophilsDendritic cells, vascular smooth muscle
Ligand-Binding Mode"Polar group in""Polar group out"
Key Biological RoleAllergic cell recruitment/activationVasodilation, immunosuppression

Properties

CAS Number

741250-22-6

Product Name

Dp2mT

IUPAC Name

Di-2-pyridylketone 2-methyl-3-thiosemicarbazone

Molecular Formula

C13H13N5S

Molecular Weight

271.34

InChI

InChI=1S/C13H13N5S/c1-18(13(14)19)17-12(10-6-2-4-8-15-10)11-7-3-5-9-16-11/h2-9H,1H3,(H2,14,19)

InChI Key

DXEZODGSCMGHMB-UHFFFAOYSA-N

SMILES

S=C(N)N(C)/N=C(C1=NC=CC=C1)\C2=NC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Dp2mT; Dp-2mT; Dp 2mT; Dp2-mT; Dp2 mT; Dp-2-mT; Dp 2 mT

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